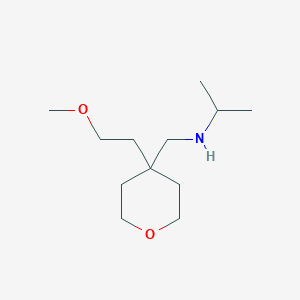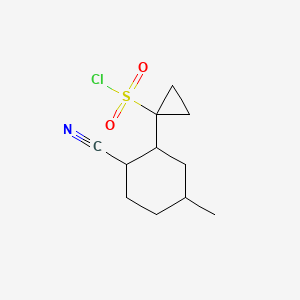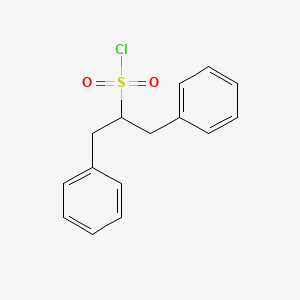
1,3-Diphenylpropane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylpropane-2-sulfonyl chloride: is an organic compound characterized by the presence of two phenyl groups attached to a propane backbone, with a sulfonyl chloride functional group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenylpropane-2-sulfonyl chloride can be synthesized through the reaction of 1,3-diphenylpropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in oxidative chlorination reactions has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) under basic conditions (e.g., triethylamine) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thiols/Sulfides: Produced through reduction reactions.
Scientific Research Applications
1,3-Diphenylpropane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 1,3-diphenylpropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Benzene Sulfonyl Chloride: Similar in reactivity but lacks the additional phenyl group.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the phenyl groups.
Methanesulfonyl Chloride: Simpler structure with a single sulfonyl chloride group.
Uniqueness: 1,3-Diphenylpropane-2-sulfonyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting products. This structural feature can enhance the compound’s utility in specific synthetic applications, making it a valuable reagent in organic chemistry .
Properties
Molecular Formula |
C15H15ClO2S |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1,3-diphenylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C15H15ClO2S/c16-19(17,18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
PTKRUCHXVXUPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
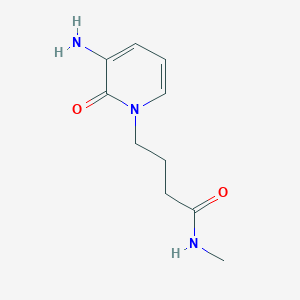
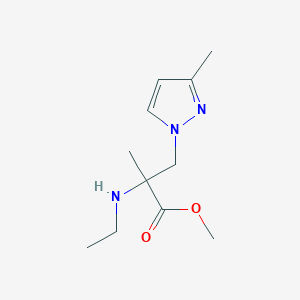
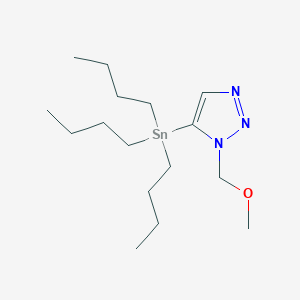
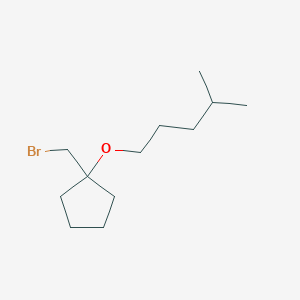


![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

